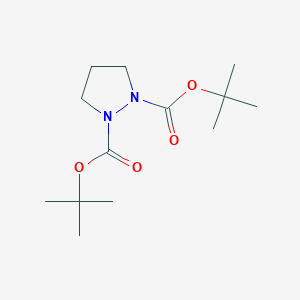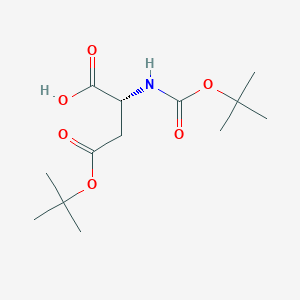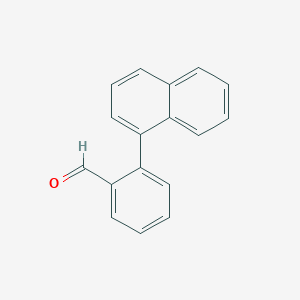
Rhamnazin
説明
Rhamnazin is an O-methylated flavonol, a type of chemical compound . It can be found in Rhamnus petiolaris, a buckthorn plant endemic to Sri Lanka . It has gained wider acceptance among bio-actives for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties .
Synthesis Analysis
Rhamnazin is synthesized through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase . This transferase enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosylhomocysteine and rhamnazin .Molecular Structure Analysis
Rhamnazin’s molecular structure consists of a 3,4’,5-trihydroxy-3’,7-dimethoxyflavone . The presence of 3OH on the C-ring may contribute to both its anti-inflammatory and enzymatic inhibition of sPLA2 .Chemical Reactions Analysis
Rhamnazin has been shown to inhibit the proliferation of HUVEC cells in a dose-dependent manner . It also inhibited the migration and luminal formation of HUVEC cells .Physical And Chemical Properties Analysis
Rhamnazin’s chemical formula is C17H14O7 . Its molar mass is 330.292 g·mol−1 .科学的研究の応用
Antioxidant Applications
Rhamnazin, a flavonoid, exhibits significant antioxidant properties . It’s commonly found in various plants like Artemisia and Rhamnus spp. and is used to combat oxidative stress in biological systems . Its ability to scavenge free radicals makes it a valuable compound in researching diseases where oxidative stress is a key factor, such as neurodegenerative disorders.
Antibacterial Properties
Research has shown that Rhamnazin has antibacterial capabilities . It can inhibit the growth of certain bacteria, which is crucial in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antiangiogenic Activity
Rhamnazin has been identified to possess antiangiogenic activity . This means it can inhibit the formation of new blood vessels, a process often hijacked by cancer cells to supply nutrients to tumors. Its application in cancer research is significant as it offers a potential pathway for developing anti-cancer therapies .
Anti-tumor Effects
In the realm of oncology, Rhamnazin is studied for its anti-tumor effects . It has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a subject of interest for developing novel cancer treatments .
Pharmacological Effects on Secretory Phospholipase A2
Rhamnazin is evaluated for its effects on secretory phospholipase A2 (sPLA2), an enzyme involved in acute inflammation. It has shown potential as an inhibitor, which could lead to new anti-inflammatory drugs .
Anti-inflammatory Properties
The compound’s anti-inflammatory properties are being explored, particularly its impact on enzymes that play a role in inflammatory processes. This research is pivotal for conditions like arthritis and other chronic inflammatory diseases .
VEGFR2 Inhibition and Anti-vascular Activities
Rhamnazin is also a novel inhibitor of VEGFR2 signaling, which is crucial for tumor angiogenesis. Its ability to significantly inhibit endothelial cell proliferation, migration, and tube formation is a promising avenue for anti-cancer drug development .
作用機序
- Rhamnazin is a methylated derivative of quercetin, commonly found in fruits and vegetables. It possesses antioxidant and anti-inflammatory properties .
- Inhibition of PLA2 : Rhamnazin inhibits secretory PLA2 (sPLA2) from Bothrops jararacussu. Despite quercetin (Q) and Rhamnazin (Rhz) showing greater enzymatic inhibitory potential, Rhm (3-O-methylquercetin) exhibits sPLA2 inhibitory potential without toxicity. Remarkably, it also decreases creatine kinase (CK) levels .
Target of Action
Mode of Action
将来の方向性
Rhamnazin has shown potential for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties . Its anti-infective and anti-proliferative properties have not been much explored yet, which have attracted the attention of researchers . Therefore, it can be a candidate as a natural compound for the development of new anti-inflammatory drugs .
特性
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGKIQXYXSRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203695 | |
| Record name | Rhamnazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhamnazin | |
CAS RN |
552-54-5 | |
| Record name | Rhamnazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhamnazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAMNACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



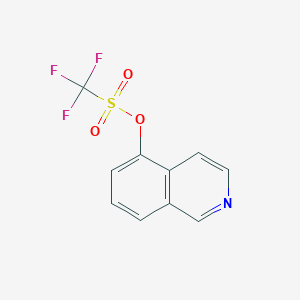
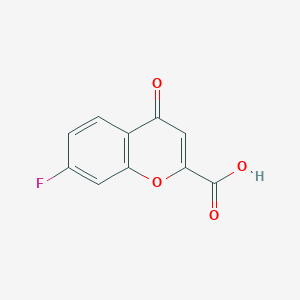
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
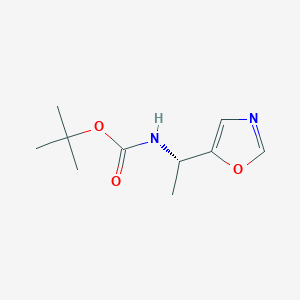
![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)
